3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide

Description

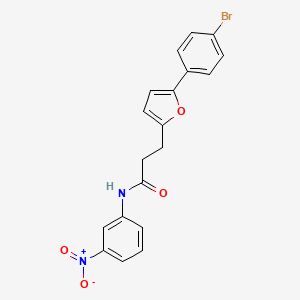

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide (molecular formula: C₁₉H₁₆BrNO₂; average mass: 370.246 g/mol) is a synthetic organic compound featuring a furan ring substituted with a 4-bromophenyl group at the 5-position and a propanamide chain linked to a 3-nitrophenyl moiety (Fig. 1). The compound’s ChemSpider ID is 21491353, and it is cataloged under MDL number MFCD07799542 .

![Fig. 1: Structure of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide]

Properties

CAS No. |

853331-15-4 |

|---|---|

Molecular Formula |

C19H15BrN2O4 |

Molecular Weight |

415.2 g/mol |

IUPAC Name |

3-[5-(4-bromophenyl)furan-2-yl]-N-(3-nitrophenyl)propanamide |

InChI |

InChI=1S/C19H15BrN2O4/c20-14-6-4-13(5-7-14)18-10-8-17(26-18)9-11-19(23)21-15-2-1-3-16(12-15)22(24)25/h1-8,10,12H,9,11H2,(H,21,23) |

InChI Key |

LBFRSXLFZWOLNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide typically involves multi-step organic reactions. One common method includes the coupling of 4-bromobenzaldehyde with 2-furylboronic acid under Suzuki coupling conditions to form 5-(4-bromophenyl)-2-furyl. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The furyl group can be oxidized to form furanones.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of furanones.

Reduction: Formation of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-aminophenyl)propanamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the nitrophenyl group suggests potential involvement in redox reactions, while the bromophenyl group may facilitate binding to hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiazole and Oxadiazole Derivatives

Compounds such as N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide () replace the furyl-bromophenyl group with a fluorophenyl-thiazole system. While both compounds share a propanamide backbone, the thiazole ring introduces additional nitrogen atoms, altering electronic properties. For instance, the fluorophenyl-thiazole derivative exhibits anticancer activity, likely due to its interaction with biological targets like KPNB1 .

Key Comparison (Table 1):

Nitrophenyl-Propanamide Derivatives

N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide () shares the 3-nitrophenyl group but incorporates a phenylsulfonamido moiety instead of the furyl-bromophenyl system. This compound reacts with metal-citrate complexes, as observed in optical band monitoring during synthesis . The sulfonamide group introduces hydrogen-bonding capability, which may explain its reactivity in coordination chemistry. In contrast, the furan ring in the target compound could confer rigidity or alter electronic transitions, impacting its optical properties.

Physical Properties (Table 2):

Triazole-Based Nonlinear Optical (NLO) Compounds

Triazole derivatives like 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propenamide () are studied for NLO properties due to their conjugated systems and electron-withdrawing groups. The triazole-thioether linkage in these compounds enhances charge transfer, critical for NLO efficiency. The target compound’s furan and nitro groups may similarly promote polarization, though its lack of a triazole ring could reduce resonance effects .

Structural and Electronic Comparison (Table 3):

Halogen-Substituted Analogs

Variants such as 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-2-methylphenyl)propanamide () replace the nitro group with a chloro-methylphenyl substituent. The chloro group is less electron-withdrawing than nitro, which could reduce the compound’s dipole moment and alter its melting point or solubility. For example, chloro derivatives often exhibit lower melting points compared to nitro analogs due to weaker intermolecular interactions .

Substituent Effects (Table 4):

Crystal Structure and Hydrogen Bonding

The crystal structure of 3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide () reveals intermolecular N–H⋯O and O–H⋯N hydrogen bonds stabilizing the lattice. Although structurally distinct, the target compound’s nitro and amide groups could facilitate similar hydrogen-bonding networks, influencing crystallinity or stability .

Biological Activity

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This review synthesizes existing research findings, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's molecular formula is with a molecular weight of 404.24 g/mol. The structure features a bromophenyl group, a nitrophenyl moiety, and a furan ring, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds containing the nitro group exhibit significant antibacterial properties. The presence of the 5-nitro-2-furyl group in related compounds has been linked to their effectiveness against various bacterial strains. For instance, studies have shown that nitrofurans can inhibit bacterial growth due to their ability to generate reactive nitrogen species that damage bacterial DNA and proteins .

Table 1: Antibacterial Activity of Nitro Compounds

| Compound Name | Structure | Minimum Inhibitory Concentration (MIC) | Bacterial Strains Tested |

|---|---|---|---|

| Nitrofurantoin | Nitrofurantoin | 0.5 - 8 µg/mL | E. coli, S. aureus |

| 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide | Compound | TBD | TBD |

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research on similar compounds indicates that modifications in the phenyl rings significantly influence cytotoxicity against cancer cell lines. For example, compounds with electron-withdrawing groups like nitro groups showed enhanced activity against various cancer cell lines, including breast and colon cancer models .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of several derivatives of propanamide, the compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) comparable to established chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity Data

| Compound Name | IC50 (µM) | Cancer Cell Lines Tested |

|---|---|---|

| Doxorubicin | 0.5 | MCF-7, HeLa |

| 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide | TBD | TBD |

The mechanism by which 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide exerts its effects may involve several pathways:

- DNA Damage : Similar nitro compounds are known to interact with DNA, leading to strand breaks and apoptosis in bacterial and cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cell survival in bacteria and cancer cells.

Structure-Activity Relationship (SAR)

The SAR analysis suggests that:

- Bromine Substitution : The presence of bromine on the phenyl ring enhances lipophilicity, potentially improving cell membrane penetration.

- Nitro Group Positioning : The positioning of the nitro group is crucial for biological activity; optimal configurations lead to increased potency against targeted cells.

Q & A

Q. What are the optimal synthetic routes for 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide?

- Methodological Answer: Synthesis typically involves multi-step organic reactions. A common approach includes:

Formation of the furan intermediate : Coupling 4-bromobenzaldehyde with furan precursors via Paal-Knorr or cross-coupling reactions.

Propanamide linkage : Reacting the furan intermediate with 3-nitroaniline using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF.

Key considerations:

Q. How is the compound characterized structurally?

- Methodological Answer: Structural confirmation requires:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., furan protons at δ 6.5–7.5 ppm, nitro group deshielding effects) .

- X-ray crystallography : Single-crystal analysis to determine bond angles, dihedral angles, and packing motifs (e.g., triclinic crystal system with P1 space group) .

- Mass spectrometry : High-resolution MS (ESI-TOF) to confirm molecular weight (calculated: ~427.2 g/mol) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles. Use in a fume hood to avoid inhalation .

- Waste disposal : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal in halogenated waste containers .

- Stability : Store at –20°C under argon to prevent photodegradation of the nitro group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity?

- Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Input the compound’s SMILES string (generated via PubChem) into docking software .

- QSAR models : Train models with datasets of similar bromophenyl/furan derivatives to predict logP, IC, or toxicity. Validate with experimental IC values from enzyme inhibition assays .

- ADMET prediction : SwissADME or ADMETLab 2.0 to assess bioavailability and metabolic stability .

Q. What strategies resolve low synthetic yields in the propanamide coupling step?

- Methodological Answer:

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc) vs. PdCl) for Suzuki-Miyaura coupling of the bromophenyl group .

- Solvent effects : Test polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates. Add molecular sieves to scavenge water .

- Reaction monitoring : Use in-situ IR spectroscopy to track carbonyl stretching (1700–1750 cm) and adjust reaction time .

Q. How does substituent variation impact structure-activity relationships (SAR)?

- Methodological Answer:

- Nitro group position : Compare 3-nitro vs. 4-nitro substitution on phenyl rings using in vitro assays (e.g., IC against cancer cell lines). 3-Nitro may enhance H-bonding with target residues .

- Furan vs. thiophene : Synthesize analogs with thiophene replacing furan; assess solubility (logP) and binding affinity via SPR or ITC .

- Data analysis : Plot substituent electronic parameters (Hammett σ values) against bioactivity to identify electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.